4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde
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Overview
Description
4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position, a chloromethyl group at the 6th position, and a formyl group at the 2nd position on the pyridine ring. It is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde can be achieved through several methods:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the chloromethylation of 2-bromopyridine using chloromethyl chloroformate as the chloromethylating agent and copper chloride as the catalyst.
Reaction of 4-chloro-2-pyridinecarboxaldehyde with tribromomethane at 0°C: This method involves the bromination of 4-chloro-2-pyridinecarboxaldehyde using tribromomethane as the brominating agent.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the bromomethylation of 2-chloropyridine using bromomethane as the bromomethylating agent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Bromo-6-(chloromethyl)pyridine-2-carboxylic acid.
Reduction: 4-Bromo-6-(chloromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: This compound has a bromine atom at the 6th position and a formyl group at the 2nd position on the pyridine ring.
2,6-Pyridinedicarboxaldehyde: This compound has formyl groups at both the 2nd and 6th positions on the pyridine ring.
Uniqueness
4-Bromo-6-(chloromethyl)pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a chloromethyl group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Its unique structure makes it a valuable building block in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H5BrClNO |
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Molecular Weight |
234.48 g/mol |
IUPAC Name |
4-bromo-6-(chloromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H,3H2 |
InChI Key |
MKILHUGOUUEIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)C=O)Br |
Origin of Product |
United States |
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